(3E,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene
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Overview
Description
Alpha-Farnesene, also known as Α-farnesene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Farnesene is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Farnesene has been primarily detected in feces. Within the cell, Alpha-farnesene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Alpha-farnesene can be found in fats and oils and herbs and spices. This makes Alpha-farnesene a potential biomarker for the consumption of these food products.
(E,Z)-alpha-farnesene is an alpha-farnesene.
Scientific Research Applications
Stereoisomeric Characterization
Research has synthesized various geometrical stereoisomers of compounds similar to (3E,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene, providing insights into the geometry of methyl-substituted double bonds. This work is significant for understanding the structural aspects of such compounds (Nishino & Bowers, 1976).
Natural Product Chemistry
The compound has been identified in natural products, specifically in the Caribbean Gorgonian Plexaurella grisea. This discovery contributes to the field of marine natural product chemistry and helps in understanding the chemical diversity of marine organisms (Rueda et al., 2001).
Insect Communication
In the study of insect communication, (3E,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene, also known as (Z,E)-α-farnesene, has been identified as a major component of the secretion from the metathoracic scent gland of the cotton seed bug, Oxycarenus hyalinipennis. This highlights its role in insect behavior and ecology (Knight et al., 1984).
Plant Physiology
This compound, also found in the form of α-farnesene in apple skin, has been implicated in the storage disorder superficial scald in apples. Understanding its role can contribute to better storage and preservation techniques for fruits (Rowan et al., 1995).
Organometallic Chemistry
The compound has been used in the synthesis and characterization of various metal complexes, indicating its importance in organometallic chemistry and potential applications in catalysis and materials science (Lindsell et al., 1992).
Homoterpene Biosynthesis in Plants
Studies have shown its derivatives involved in the biosynthesis of acyclic homoterpenes in higher plants, paralleling steroid hormone metabolism. This research can enhance our understanding of plant biochemistry and physiology (Donath & Boland, 1994).
properties
CAS RN |
28973-98-0 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(3E,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12- |
InChI Key |
CXENHBSYCFFKJS-DZKMRSEMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\C/C=C(\C)/C=C)/C)C |
SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C |
Canonical SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C |
Other CAS RN |
125037-13-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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